molecular formula C6H2BrF2NO2 B1267342 1-Bromo-2,4-difluoro-5-nitrobenzene CAS No. 345-24-4

1-Bromo-2,4-difluoro-5-nitrobenzene

Cat. No. B1267342
CAS RN: 345-24-4
M. Wt: 237.99 g/mol
InChI Key: OOUUWURPSUSDTD-UHFFFAOYSA-N
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Patent
US07446204B2

Procedure details

To a 0° C. mixture of 1-bromo-2,4-difluorobenzene (20.0 g, 11.7 mL, 0.100 mol) and H2SO4 (76.8 mL) was added HNO3 (68.0 mL) over 45 min at such a rate that the internal temperature was <7° C. The resulting mixture was stirred for 1 h at 0° C., poured into ice water (400 mL), stirred vigorously for 2-3 min and extracted with CH2Cl2 (400 mL). The organic layers were washed with brine (1×500 mL), dried over Na2SO4, filtered and evaporated to give the product as a yellow oil (23.5 g, 95% yield). 1H NMR (CDCl3) δ 8.39 (t, J=7.2 Hz, 1H), 7.14 (ddd, J=0.3, 7.8, 9.9 Hz, 1H).
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
Quantity
76.8 mL
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[F:9].OS(O)(=O)=O.[N+:15]([O-])([OH:17])=[O:16]>>[Br:1][C:2]1[CH:7]=[C:6]([N+:15]([O-:17])=[O:16])[C:5]([F:8])=[CH:4][C:3]=1[F:9]

Inputs

Step One
Name
Quantity
11.7 mL
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)F
Name
Quantity
76.8 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
68 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
400 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was <7° C
STIRRING
Type
STIRRING
Details
stirred vigorously for 2-3 min
Duration
2.5 (± 0.5) min
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (400 mL)
WASH
Type
WASH
Details
The organic layers were washed with brine (1×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.